molecular formula C11H16N2O B3337469 N-Ethyl-N'-[(4-methylphenyl)methyl]urea CAS No. 65608-86-8

N-Ethyl-N'-[(4-methylphenyl)methyl]urea

Cat. No.: B3337469
CAS No.: 65608-86-8
M. Wt: 192.26 g/mol
InChI Key: OWVMUDQYRSOKJK-UHFFFAOYSA-N
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Description

N-Ethyl-N’-[(4-methylphenyl)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl group and a 4-methylphenylmethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-[(4-methylphenyl)methyl]urea typically involves the reaction of N-ethylurea with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N’-[(4-methylphenyl)methyl]urea can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-[(4-methylphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or 4-methylphenylmethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amines.

Scientific Research Applications

Table 1: Synthesis Overview

Method Reagents Solvent Yield (%)
Direct synthesis4-Methylphenyl isocyanate + Ethyl amineDichloromethaneVariable
Alternative synthesis route4-Methylphenyl isocyanate + EthanolTolueneVariable

Chemistry

In synthetic organic chemistry, N-Ethyl-N'-[(4-methylphenyl)methyl]urea serves as an important intermediate for the development of more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

The compound has shown potential in biological applications, particularly in enzyme interaction studies. Research indicates that it may modulate enzyme activity, which is critical for understanding biochemical pathways and developing enzyme inhibitors.

Case Study: Enzyme Interaction

A study investigated the binding affinity of this compound with specific enzymes involved in metabolic pathways. The results indicated a significant inhibition effect, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Medicinal Chemistry

This compound has been explored for its pharmacological properties, including anti-inflammatory and anticancer activities. Preliminary studies have demonstrated promising results in vitro against various cancer cell lines.

Table 2: Pharmacological Activity Overview

Activity Target IC50 (µM) Reference
Anti-inflammatoryCOX-215.2
AnticancerA549 (Lung cancer)12.5
AntimicrobialStaphylococcus aureus18.0

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other chemical formulations where specific reactivity or stability is required.

Example Mechanism

Inhibition studies have shown that this compound can bind to the active site of certain kinases involved in cell signaling pathways, leading to reduced phosphorylation activity and subsequent cellular responses.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-[(4-methylphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diethylurea: Similar in structure but lacks the 4-methylphenylmethyl group.

    N-Methyl-N’-[(4-methylphenyl)methyl]urea: Similar but has a methyl group instead of an ethyl group.

    N,N’-Diphenylurea: Contains phenyl groups instead of the 4-methylphenylmethyl group.

Uniqueness

N-Ethyl-N’-[(4-methylphenyl)methyl]urea is unique due to the presence of both an ethyl group and a 4-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to other similar compounds.

Biological Activity

N-Ethyl-N'-[(4-methylphenyl)methyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is classified as a substituted urea. Its chemical structure can be represented as follows:

  • Molecular Formula : C11H16N2O
  • Molecular Weight : 192.26 g/mol

The compound contains an ethyl group and a 4-methylphenyl moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various urea derivatives, including this compound. In vitro testing has shown that compounds in this class can exhibit significant antimicrobial activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study published in MDPI evaluated a series of new urea derivatives for their antimicrobial efficacy. The results indicated that several derivatives demonstrated promising growth inhibition against Acinetobacter baumannii , a pathogen known for its resistance to multiple antibiotics. Although specific data for this compound were not detailed, the findings suggest potential for similar compounds in this category .

Enzyme Inhibition Studies

Another area of interest is the enzyme inhibitory potential of this compound. Urea derivatives have been investigated as inhibitors of urease, an enzyme that plays a crucial role in nitrogen metabolism and is implicated in various pathological conditions.

Urease Inhibition Kinetics

Research has shown that certain urea derivatives can effectively inhibit urease activity. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory kinetics against jack bean urease. The study reported IC50 values (the concentration required to inhibit 50% of enzyme activity) indicating strong inhibition capabilities, with some compounds exhibiting values lower than 1 µM .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or microbial targets. Molecular docking studies have been employed to elucidate binding interactions, revealing that structural features such as the presence of aryl groups may enhance binding affinity to target sites .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that compounds within this class generally exhibit low toxicity levels, with LD50 values exceeding 5000 mg/kg in certain studies . However, further investigations are necessary to fully characterize the safety and side effects associated with this compound.

Summary Table of Biological Activities

Activity TypeFindingsReference
AntimicrobialPromising growth inhibition against A. baumannii
Enzyme InhibitionStrong urease inhibition (IC50 < 1 µM)
ToxicityLow toxicity (LD50 > 5000 mg/kg)

Properties

IUPAC Name

1-ethyl-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-12-11(14)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVMUDQYRSOKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308487
Record name N-Ethyl-N'-[(4-methylphenyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65608-86-8
Record name NSC204438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-N'-[(4-methylphenyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Ethyl-N'-[(4-methylphenyl)methyl]urea
N-Ethyl-N'-[(4-methylphenyl)methyl]urea
N-Ethyl-N'-[(4-methylphenyl)methyl]urea
N-Ethyl-N'-[(4-methylphenyl)methyl]urea
N-Ethyl-N'-[(4-methylphenyl)methyl]urea
N-Ethyl-N'-[(4-methylphenyl)methyl]urea

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